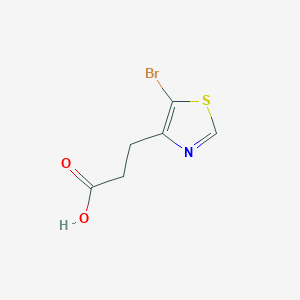

3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO2S |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

3-(5-bromo-1,3-thiazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H6BrNO2S/c7-6-4(8-3-11-6)1-2-5(9)10/h3H,1-2H2,(H,9,10) |

InChI Key |

OLPYORSPUHKEMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)Br)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Bromo 1,3 Thiazol 4 Yl Propanoic Acid and Analogues

Classical and Contemporary Approaches to 1,3-Thiazole Ring Formation

The formation of the 1,3-thiazole ring is a fundamental step in the synthesis of the target compound. Both classical methods like the Hantzsch synthesis and various cyclocondensation reactions are employed to construct this heterocyclic scaffold.

Hantzsch Thiazole (B1198619) Synthesis and Its Adaptations for Brominated Thiazoles

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.com This versatile reaction can be adapted to produce a wide array of substituted thiazoles. mdpi.comasianpubs.org

In the context of synthesizing brominated thiazoles, the Hantzsch synthesis can be strategically employed. For instance, a synthetic route towards 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles involves an initial Hantzsch reaction to form a 2-methyl-4-phenylthiazole (B155899) intermediate. nih.gov This intermediate is then subjected to sequential bromination steps to introduce bromine atoms at the desired positions. nih.gov The initial cyclization is typically carried out by reacting an appropriate α-haloketone with thioacetamide (B46855) in a suitable solvent like dimethylformamide (DMF) at room temperature. nih.gov

One-pot multicomponent variations of the Hantzsch synthesis have also been developed to enhance efficiency and environmental friendliness. mdpi.comsemanticscholar.org These methods often utilize catalysts such as silica-supported tungstosilicic acid and can be performed under conventional heating or ultrasonic irradiation. mdpi.comsemanticscholar.org Such approaches allow for the direct synthesis of complex thiazole derivatives from simple starting materials in a single step.

Cyclocondensation Reactions in Thiazole Scaffold Construction

Cyclocondensation reactions, other than the Hantzsch synthesis, provide alternative and often complementary routes to the 1,3-thiazole scaffold. These reactions typically involve the formation of the thiazole ring from acyclic precursors through the formation of carbon-sulfur and carbon-nitrogen bonds.

One notable example involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid to yield 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid. nih.govresearchgate.net This reaction can be carried out in various solvents, including water, acetic acid, DMF, and ethanol (B145695), with the choice of base (e.g., sodium acetate (B1210297), sodium carbonate, triethylamine) influencing the reaction outcome. nih.govresearchgate.net Similarly, the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde (B151913) in refluxing water leads to the formation of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. nih.govresearchgate.net

Another versatile cyclocondensation approach is the Cook-Heilbron synthesis, which utilizes α-aminonitriles and reagents like carbon disulfide to produce 5-aminothiazoles. pharmaguideline.com While not directly leading to the target compound's substitution pattern, this method highlights the diversity of cyclocondensation strategies available for thiazole synthesis. The Gabriel synthesis, involving the reaction of an acylamino-ketone with phosphorus pentasulfide, offers another route to 2,5-disubstituted thiazoles. analis.com.my

Targeted Synthesis of the 3-(5-Bromo-1,3-thiazol-4-yl)propanoic Acid Core

The specific synthesis of the this compound core requires a multi-step approach that involves the initial formation of a substituted thiazole, followed by regioselective bromination and the introduction of the propanoic acid side chain.

Strategies for Regioselective Bromination of the Thiazole Ring at the C5 Position

The regioselective introduction of a bromine atom at the C5 position of the thiazole ring is a critical step. The electron-rich nature of the C5 position makes it susceptible to electrophilic substitution. pharmaguideline.com N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose.

In a relevant example, the synthesis of 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles demonstrates a two-step bromination strategy. nih.gov First, the 5-position of a 2-methyl-4-(4-halophenyl)thiazole intermediate is brominated using NBS through an electrophilic substitution mechanism. nih.gov This is followed by a free-radical bromination of the benzylic methyl group, also with NBS, under light irradiation to yield the dibrominated product. nih.gov This sequential approach allows for controlled bromination at specific positions. The preference for electrophilic attack at the C5 position is a general feature of the thiazole ring, especially when activating groups are present. pharmaguideline.com

Introduction and Functionalization of the Propanoic Acid Side Chain

The introduction of the 3-propanoic acid side chain at the C4 position of the thiazole ring can be achieved through various synthetic strategies. One common approach involves constructing the thiazole ring with a precursor to the side chain already in place.

For instance, the synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids starts from N-phenyl-N-thiocarbamoyl-β-alanine, which already contains the propanoic acid moiety. nih.govresearchgate.net Cyclization with an appropriate α-haloaldehyde or α-haloketone then forms the thiazole ring with the desired side chain attached. nih.govresearchgate.net

Alternatively, the propanoic acid side chain can be introduced onto a pre-formed thiazole ring. While direct C-H functionalization methods are advancing, a more classical approach involves the use of a thiazole intermediate bearing a suitable functional group at the C4 position that can be elaborated into the propanoic acid side chain. For example, a 4-formylthiazole could undergo a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium (B103445) ylide or phosphonate (B1237965) ester containing a two-carbon unit, followed by reduction and hydrolysis to yield the propanoic acid.

Optimization of Reaction Parameters for Enhanced Synthesis Efficiency

The efficiency of the synthesis of this compound and its analogues can be significantly improved by optimizing various reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time.

In Hantzsch-type syntheses, the use of catalysts can dramatically accelerate the reaction and improve yields. For example, copper silicate (B1173343) has been shown to be an efficient, heterogeneous, and reusable catalyst for the synthesis of 4-substituted 2-aminothiazoles. nanobioletters.com The optimization of the catalyst loading is crucial; in one study, 10 mol% of copper silicate provided the optimal results. nanobioletters.com The choice of solvent also plays a significant role, with ethanol often being a suitable medium for these reactions. nanobioletters.com

For multicomponent reactions leading to thiazole derivatives, the reaction conditions can be fine-tuned to maximize yield and minimize reaction time. The use of silica-supported tungstosilicic acid as a catalyst in a one-pot synthesis of Hantzsch thiazole derivatives allowed for good to excellent yields. mdpi.com The study also demonstrated that ultrasonic irradiation could reduce the reaction time compared to conventional heating without compromising the yield. mdpi.com

The optimization of reaction conditions for the synthesis of thiourea (B124793) precursors, which are often used in thiazole synthesis, has also been investigated. A study on the synthesis of thioureas from aliphatic amines found that a mixture of water and acetonitrile (B52724) (9:1) and a reaction temperature of 80 °C provided high yields in a short reaction time. researchgate.net

The following table summarizes the optimization of various reaction parameters for the synthesis of thiazole derivatives based on literature findings.

| Parameter | Condition | Effect |

| Catalyst | Copper Silicate (10 mol%) | Efficient for 2-aminothiazole (B372263) synthesis nanobioletters.com |

| Silica-supported tungstosilicic acid | Good to excellent yields in one-pot synthesis mdpi.com | |

| Solvent | Ethanol | Suitable for Hantzsch synthesis nanobioletters.com |

| Water/Acetonitrile (9:1) | Optimal for thiourea precursor synthesis researchgate.net | |

| Temperature | 78 °C (refluxing ethanol) | Effective for Hantzsch synthesis nanobioletters.com |

| 80 °C | Optimal for thiourea precursor synthesis researchgate.net | |

| Reaction Time | Reduced with ultrasonic irradiation | Faster reaction without loss of yield mdpi.com |

Influence of Solvent Systems and Reaction Media

The choice of solvent is a critical parameter in the synthesis of thiazole derivatives, significantly impacting reaction rates and yields. In the context of Hantzsch-type syntheses of 4-substituted thiazole analogues, including those with a propanoic acid moiety, a range of solvents have been investigated.

Polar protic solvents such as ethanol, methanol (B129727), and water are commonly employed. For instance, in the synthesis of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives, reactions have been successfully carried out in refluxing water and ethanol. researchgate.net One study on a one-pot, three-component synthesis of Hantzsch thiazole derivatives systematically evaluated the effect of different solvents on the reaction yield. mdpi.com The findings, summarized in the table below, demonstrate that polar solvents capable of facilitating the dissolution of the reactants and stabilizing charged intermediates are generally preferred. While the reaction proceeded smoothly in 1-butanol, 2-propanol, and water under reflux, it did not proceed at ambient temperature, highlighting the need for thermal energy. mdpi.com

Table 1: Effect of Different Solvents on the Yield of a Hantzsch Thiazole Derivative Data adapted from a study on the synthesis of a new substituted Hantzsch thiazole derivative. mdpi.com

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Water | Reflux | 5 | 70 |

| Ethanol | Reflux | 6 | 65 |

| Methanol | Reflux | 7 | 58 |

| 1-Butanol | Reflux | 4 | 75 |

| 2-Propanol | Reflux | 5 | 72 |

Catalytic Systems and Base Effects in Condensation and Cyclization Reactions

The condensation and cyclization steps in the synthesis of this compound and its analogues are often facilitated by the use of catalysts and bases. These reagents play a crucial role in promoting the requisite bond formations for the thiazole ring.

Catalytic Systems: Acid catalysts are frequently employed to accelerate the condensation reactions. In the synthesis of certain thiazole derivatives, silica-supported tungstosilisic acid has been used as a reusable, environmentally benign catalyst in a one-pot, three-component Hantzsch synthesis. mdpi.com This heterogeneous catalyst facilitates ease of separation and recyclability, aligning with the principles of green chemistry. The study demonstrated that the catalyst could be recovered by simple filtration and reused in subsequent reactions with minimal loss of activity. mdpi.com

Base Effects: The choice of base is critical, particularly in reactions involving deprotonation steps to generate nucleophilic species. In the synthesis of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives, various bases such as sodium acetate, sodium carbonate, and triethylamine (B128534) have been employed. researchgate.net The basicity and steric hindrance of the base can influence the regioselectivity and yield of the reaction. For instance, in the synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, the highest yield was achieved when the reaction was carried out in water in the presence of sodium carbonate. researchgate.net

Table 2: Influence of Different Bases on the Synthesis of a Thiazole Propanoic Acid Analogue Data derived from the synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid. researchgate.net

| Base | Solvent | Reaction Conditions | Relative Yield |

|---|---|---|---|

| Sodium Acetate | Water | Reflux, 5h | Good |

| Sodium Carbonate | Water | Reflux, 5h | Excellent |

| Triethylamine | Ethanol | Reflux, 5h | Moderate |

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including thiazole derivatives. nih.govnih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods.

In the context of synthesizing thiazole analogues, microwave irradiation has been successfully applied to the Hantzsch thiazole synthesis. For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was optimized under microwave conditions, with methanol being an effective solvent at 90 °C for 30 minutes. nih.gov This represents a substantial reduction in reaction time compared to the 8 hours required under conventional reflux conditions, with the added benefit of higher yields. nih.gov

Another study on the microwave-assisted synthesis of hydrazinyl thiazolyl coumarin (B35378) derivatives also highlights the efficiency of this technique. The Hantzsch synthesis was conducted in ethanol under microwave irradiation at 60°C for a hold time of 10 minutes, demonstrating the rapid nature of this method. nih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Thiazole Analogue Data based on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov

| Method | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Microwave-Assisted | Methanol | 90 | 30 min | 95 |

| Conventional Reflux | Methanol | Reflux | 8 h | Lower |

Convergent and Divergent Synthetic Routes for Building Complex Derivatives

The synthesis of complex derivatives based on the 3-(1,3-thiazol-4-yl)propanoic acid scaffold can be approached through both convergent and divergent strategies. These approaches allow for the systematic introduction of molecular diversity to explore structure-activity relationships.

A convergent synthesis approach involves the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. For the synthesis of complex derivatives of this compound, a convergent strategy could involve the synthesis of the brominated thiazole-propanoic acid core, followed by its coupling with various pre-synthesized complex moieties. For example, the carboxyl group of the propanoic acid side chain can be activated and coupled with a diverse range of amines or alcohols to generate a library of amide or ester derivatives.

A divergent synthesis strategy begins with a common intermediate that is subsequently elaborated into a variety of different products. Starting from a core molecule like ethyl 3-(1,3-thiazol-4-yl)propanoate, a divergent approach can be employed to introduce complexity. For instance, the thiazole ring can be functionalized at various positions. Bromination at the 5-position would yield a key intermediate for this compound. lmaleidykla.lt Subsequently, the bromine atom can be displaced through various cross-coupling reactions to introduce a wide array of substituents. Furthermore, the ester group of the propanoic acid side chain can be hydrolyzed to the carboxylic acid, which can then be converted to amides, esters, or other functional groups. nih.gov This divergent approach allows for the rapid generation of a library of analogues from a common starting material.

Chemical Reactivity and Transformations of 3 5 Bromo 1,3 Thiazol 4 Yl Propanoic Acid

Reactivity Profile of the 1,3-Thiazole Nucleus

The 1,3-thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which influences its electronic properties and reactivity. The presence of the electronegative nitrogen atom generally makes the thiazole (B1198619) ring less susceptible to electrophilic attack than benzene, but more reactive than pyridine. The positions on the ring exhibit different levels of reactivity, with the C5 position being the most susceptible to electrophilic substitution in unsubstituted thiazole.

Electrophilic Substitution Reactions on the Thiazole Ring

In 3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid, the C5 position is already occupied by a bromine atom. The bromine atom is a deactivating group but an ortho-, para-director in electrophilic aromatic substitution. The propanoic acid group at C4 is an electron-withdrawing group, further deactivating the ring towards electrophilic attack.

Given this substitution pattern, any further electrophilic substitution would likely be directed to the C2 position, which is the only available position on the ring. However, the combined deactivating effects of the bromo and propanoic acid groups make such reactions challenging, often requiring harsh conditions. For instance, nitration or sulfonation of similarly substituted thiazoles, if successful, would be expected to yield the 2-substituted product, though potentially in low yields. The thiazolo[5,4-d]thiazole (B1587360) ring system, another electron-deficient heterocyclic system, is noted to be generally inert towards electrophiles, with direct electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation being considered difficult. doubtnut.com

Nucleophilic Aromatic Substitution at the Bromine Center

The bromine atom at the C5 position of the thiazole ring is a potential site for nucleophilic aromatic substitution (SNAr). Halogens at the C5 position of the thiazole ring are generally described as being comparatively inert unless activated by other groups. ias.ac.in However, under appropriate conditions, the bromine can be displaced by a variety of nucleophiles.

The success of such reactions is often dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are typically required. For instance, in a study on 5-aminothiazoles, a desired amine was introduced via a nucleophilic aromatic substitution reaction on the bromine at the 5-position of a thiazole ring. nih.gov This suggests that amines could potentially displace the bromine atom in this compound. Other potential nucleophiles could include alkoxides, thiolates, and cyanides. The reaction likely proceeds through a Meisenheimer-like intermediate, and its feasibility would be influenced by the electronic effects of the substituents on the thiazole ring.

Chemical Modifications Involving the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can readily undergo esterification with various alcohols in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. lmaleidykla.lt This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction or by using an excess of the alcohol. For example, a study on the esterification of propanoic acid with different alcohols showed that the reaction rate and yield increase with increasing temperature and acid/alcohol molar ratio. rsc.org

Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. This conversion often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine. sphinxsai.comajchem-a.comresearchgate.net Direct condensation with an amine is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). ajchem-a.com A variety of primary and secondary amines can be used to generate a diverse library of amide derivatives.

| Reagent | Product Type |

| Alcohol (e.g., Methanol (B129727), Ethanol) / Acid Catalyst | Ester |

| Thionyl Chloride followed by an Amine (e.g., Ammonia, primary/secondary amine) | Amide |

| Amine / Coupling Agent (e.g., DCC) | Amide |

Transformations of the Carboxyl Functionality (e.g., Decarboxylation, Reduction)

Decarboxylation , the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for simple carboxylic acids. For decarboxylation to occur readily upon heating, it typically requires the presence of a carbonyl group at the β-position relative to the carboxylic acid. csbsju.edu Since this compound lacks this feature, its decarboxylation would likely require more drastic conditions or specialized reagents. organic-chemistry.org Some studies on the decarboxylation of heteroaromatic carboxylic acids have shown that it can be catalyzed by silver carbonate and acetic acid in DMSO. rsc.org

Reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.com This reaction would convert the propanoic acid side chain to a 3-hydroxypropyl group. It is important to note that LiAlH₄ is a very reactive reagent and may also affect other functional groups in the molecule if not used under controlled conditions. Borane (BH₃) is another reagent capable of reducing carboxylic acids to primary alcohols. csbsju.edu

Reactions at the Aliphatic Propanoic Acid Side Chain (e.g., Alpha-Functionalization)

The aliphatic propanoic acid side chain offers another site for chemical modification, particularly at the α-carbon (the carbon atom adjacent to the carboxylic acid group).

Condensation Reactions with Carbonyl Compounds and Other Electrophiles

The reactivity of this compound in condensation reactions is primarily dictated by the carboxylic acid functional group and the adjacent methylene (B1212753) protons. The carboxylic acid can react with alcohols under acidic conditions to form esters or with amines to form amides. More significantly, the α-methylene group (CH2 adjacent to the carboxyl group) can be deprotonated by a suitable base to form a carbanion, which can then act as a nucleophile in reactions with carbonyl compounds.

A key example of such reactivity is the Knoevenagel condensation. researchgate.netnih.gov In this type of reaction, an active methylene compound (like the propanoic acid derivative) reacts with an aldehyde or ketone. researchgate.netnih.gov For this compound, the reaction would typically involve the condensation of its corresponding ester with an aldehyde in the presence of a base. This leads to the formation of an α,β-unsaturated carboxylic ester.

Furthermore, the carboxylic acid moiety itself can be converted into other functional groups that readily participate in condensation reactions. For instance, reduction of the carboxylic acid to an alcohol, followed by oxidation, can yield the corresponding aldehyde. This aldehyde can then serve as an electrophile in condensation reactions, such as aldol (B89426) or Knoevenagel reactions, to build more complex molecular structures. nih.gov The synthesis of various 3-propanoic acid derivatives often starts with the Knoevenagel condensation of aldehydes with Meldrum's acid, which are then further transformed. researchgate.netnih.gov

The general scheme for condensation involves the activation of the propanoic acid moiety to react with various electrophiles, including carbonyls, to form new carbon-carbon bonds, providing a pathway to more functionalized thiazole derivatives. savemyexams.com

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Substituent (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C5 position of the thiazole ring in this compound is a key functional handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. eie.grmdpi.com Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely utilized methods for forming carbon-carbon bonds. nih.govmdpi.com This reaction involves the coupling of the organobromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium or nickel catalyst and a base. nih.govrsc.org

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov In the context of this compound, this reaction allows for the direct attachment of aryl, heteroaryl, alkyl, or alkenyl groups to the thiazole core. nih.govresearchgate.net

The general catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole ring to form a Pd(II) complex. mdpi.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. mdpi.com

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

Numerous palladium-based catalytic systems, often employing phosphine (B1218219) ligands like SPhos or triphenylphosphine (B44618) (PPh3), have been developed to efficiently catalyze these couplings. researchgate.netnih.gov The choice of catalyst, ligand, base (e.g., K2CO3, K3PO4), and solvent (e.g., toluene, dioxane, DMA) is crucial for achieving high yields and can be tailored depending on the specific coupling partners. eie.grnih.gov Research on similar bromo-heterocyclic systems has demonstrated the successful application of these conditions to generate libraries of substituted analogs for various applications. nih.govresearchgate.net

| Coupling Partner (Boronic Acid/Ester) | Catalyst | Ligand | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Toluene/H2O/MeOH | Reflux | 3-(5-Phenyl-1,3-thiazol-4-yl)propanoic acid | Good to Excellent nih.gov |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | - | Na2CO3 | Dioxane | 80 °C | 3-(5-(4-Methoxyphenyl)-1,3-thiazol-4-yl)propanoic acid | High nih.gov |

| Pyridin-3-ylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | DMA | 110 °C | 3-(5-(Pyridin-3-yl)-1,3-thiazol-4-yl)propanoic acid | Moderate to Good eie.gr |

| Alkenylboronic ester | Pd(OAc)2 | BINAP | - | - | Mild mdpi.com | 3-(5-Alkenyl-1,3-thiazol-4-yl)propanoic acid | Good mdpi.com |

Note: The yields and conditions are representative examples based on Suzuki-Miyaura couplings of similar bromo-heterocyclic substrates.

Formation of Polycyclic and Fused Heterocyclic Architectures

The structure of this compound provides multiple avenues for the synthesis of complex polycyclic and fused heterocyclic systems, which are common scaffolds in biologically active molecules. nih.gov These transformations can occur through either intramolecular cyclization or intermolecular reactions followed by cyclization.

Intramolecular Cyclization: The propanoic acid side chain is well-positioned to participate in cyclization reactions. After converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, it can undergo intramolecular Friedel-Crafts-type acylation. If a Suzuki-Miyaura coupling (as described in section 3.5) is first performed to introduce an aryl or heteroaryl group at the C5 position, the propanoic acid chain can then cyclize onto the newly introduced ring, leading to the formation of a fused, multi-ring system containing a ketone.

Intermolecular Reactions Leading to Fused Systems: The parent molecule can react with bifunctional reagents to construct new rings. For example, reaction of a derivative of this compound with hydrazines could lead to the formation of pyridazinone rings. Similarly, condensation with β-ketoesters or malonates could be employed to build fused pyridinone or pyranone systems.

Another powerful strategy is the use of cycloaddition reactions. nih.gov For instance, if the bromine substituent is replaced with an azide (B81097) via nucleophilic substitution, the resulting azido-thiazole can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form fused triazole rings, a common bioisostere in medicinal chemistry. nih.gov Furthermore, reactions involving the thiazole ring itself, such as condensation with 2-aminothiophenol, can lead to the formation of fused benzothiazine structures. nih.gov These synthetic strategies highlight the versatility of this compound as a building block for creating diverse and complex heterocyclic architectures. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms. For 3-(5-bromo-1,3-thiazol-4-yl)propanoic acid, both ¹H and ¹³C NMR would be critical.

In the ¹H NMR spectrum, the proton on the thiazole (B1198619) ring (H-2) is expected to appear as a singlet in the aromatic region. For similar compounds like 2-amino-5-bromothiazole, the thiazole proton signal appears around 7.6 ppm. chemicalbook.com For 2-bromothiazole, two protons are observed between 7.3 and 7.6 ppm. chemicalbook.com Therefore, a chemical shift in the range of 7.5-8.5 ppm would be anticipated for the H-2 proton of the title compound. The propanoic acid side chain would present two characteristic multiplets. The methylene (B1212753) group adjacent to the thiazole ring (-CH₂-CH₂-COOH) would likely appear as a triplet, as would the methylene group adjacent to the carboxyl group (-CH₂-CH₂-COOH). For a similar structure, 3-((4-(4-fluorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanoic acid, the methylene protons of the propanoic acid moiety are observed as triplets at approximately 2.62 ppm and 4.11 ppm. mdpi.com The carboxylic acid proton (-COOH) would be visible as a broad singlet at the downfield end of the spectrum, typically above 10 ppm, and its position can be influenced by solvent and concentration. nih.gov

The ¹³C NMR spectrum would provide further structural confirmation. The carbon atoms of the thiazole ring would have distinct chemical shifts, with the carbon bearing the bromine atom (C-5) and the carbon situated between the nitrogen and sulfur atoms (C-2) being significantly affected by the electronegative heteroatoms. The propanoic acid carbons would also be readily identifiable, with the carbonyl carbon (-COOH) appearing significantly downfield, typically in the range of 170-180 ppm. The two methylene carbons would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole H-2 | 7.5 - 8.5 | Singlet |

| -CH₂- (adjacent to thiazole) | ~3.0 - 4.0 | Triplet |

| -CH₂- (adjacent to COOH) | ~2.5 - 3.0 | Triplet |

| -COOH | >10 | Broad Singlet |

Infrared (IR) Spectroscopy for Functional Group Characterization and Molecular Interactions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. The C-N and C=C stretching vibrations of the thiazole ring are expected to appear in the fingerprint region, between 1300 and 1600 cm⁻¹. researchgate.net For thiazole itself, ring stretching vibrations are observed in this region. researchgate.net The C-Br stretching vibration would be observed at lower wavenumbers, typically in the range of 500-600 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would be seen just below 3000 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C, C=N stretch (Thiazole Ring) | 1300 - 1600 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-Br stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm its elemental formula (C₆H₆BrNO₂S). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity (M+ and M+2) separated by two mass units. miamioh.edu

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for such a molecule could include the loss of the carboxylic acid group (a loss of 45 Da), or cleavage of the propanoic acid side chain. The thiazole ring itself can also fragment. For some thiazole derivatives, the ring opening and subsequent loss of small molecules like acetylene (B1199291) or HCN has been observed. researchgate.net The fragmentation of brominated compounds often involves the loss of the bromine atom. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]+, [M+2]+ | Molecular ion with characteristic bromine isotope pattern |

| [M - COOH]+ | Loss of the carboxylic acid group |

| [M - Br]+ | Loss of the bromine atom |

| Thiazole ring fragments | Fragments corresponding to the cleavage of the thiazole ring |

X-ray Crystallography for Solid-State Conformational and Electronic Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound can be obtained, this technique would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

The crystal structure would reveal the planarity of the thiazole ring and the orientation of the propanoic acid side chain relative to the ring. In many substituted thiazole derivatives, the thiazole ring is nearly planar. nih.gov The crystal packing would also be elucidated, showing the intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups. It is common for carboxylic acids to form hydrogen-bonded dimers in the solid state. The analysis of crystal structures of similar thiazole derivatives reveals that molecular arrangements are often governed by a variety of intermolecular non-covalent interactions. rsc.orgrsc.org

Table 4: Expected Structural Parameters from X-ray Crystallography of this compound

| Parameter | Expected Information |

|---|---|

| Bond Lengths and Angles | Precise measurements for all atoms, confirming connectivity |

| Molecular Conformation | Orientation of the propanoic acid chain relative to the thiazole ring |

| Crystal Packing | Intermolecular interactions, such as hydrogen bonding and π-stacking |

| Unit Cell Dimensions | Dimensions of the repeating unit in the crystal lattice |

Chromatographic Techniques for Reaction Progress Monitoring and Purity Assessment (e.g., TLC)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product. Thin-layer chromatography (TLC) is a simple, rapid, and versatile method for this purpose.

For monitoring the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The choice of eluent (mobile phase) is crucial for achieving good separation. For carboxylic acids, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid is often effective. The acid in the eluent helps to suppress the ionization of the carboxylic acid group, leading to more compact spots and better separation. researchgate.netresearchgate.net The purity of the final compound would be assessed by the presence of a single spot on the TLC plate when visualized under UV light or with an appropriate staining agent.

Table 5: Typical TLC System for Analysis of this compound

| Component | Function | Example |

|---|---|---|

| Stationary Phase | Adsorbent | Silica gel 60 F₂₅₄ |

| Mobile Phase | Eluent | Dichloromethane/Methanol (B129727)/Acetic Acid mixture |

| Visualization | Detection Method | UV light (254 nm) or staining |

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis and Chiral Resolution of Derivatives

The biological activity of chiral molecules is often stereospecific. Therefore, developing methods for the enantioselective synthesis of 3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid derivatives is a critical future endeavor. While methods for the synthesis of some chiral propanoic acid derivatives exist, specific protocols for this bromo-thiazole compound are yet to be extensively developed. nih.gov Future research should focus on:

Catalytic Enantioselective Methods: Exploring the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to directly synthesize enantiomerically pure or enriched derivatives. This could involve asymmetric hydrogenation, conjugate additions, or other stereoselective transformations on prochiral precursors.

Chiral Auxiliary Approach: Employing chiral auxiliaries to control stereochemistry during the synthesis of derivatives. Although this is a more traditional method, its reliability makes it a valuable tool for obtaining specific stereoisomers for biological evaluation. nih.gov

Enzymatic and Kinetic Resolution: Investigating the use of enzymes (e.g., lipases, esterases) for the kinetic resolution of racemic mixtures of derivatives. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Advanced Chromatographic Resolution: Developing efficient chiral stationary phases for the chromatographic separation of enantiomers, which is essential for both analytical and preparative scale purification.

Success in these areas will be crucial for systematically studying the structure-activity relationships of individual enantiomers and identifying more potent and selective therapeutic agents.

Exploration of Novel Reactivity Patterns and Sustainable Synthesis Routes

Expanding the chemical space around the this compound core requires the exploration of new reactions and more environmentally benign synthetic pathways.

Novel Reactivity: Future work should investigate the reactivity of the bromine atom at the C5 position of the thiazole (B1198619) ring, a key site for diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a variety of substituents. Furthermore, derivatization of the propanoic acid side chain via amidation, esterification, or reduction can yield a library of new compounds.

Sustainable Synthesis: There is a significant push towards "green chemistry" in the synthesis of heterocyclic compounds. bohrium.com Future synthetic strategies for this compound and its derivatives should prioritize:

The use of greener solvents like water or ionic liquids. numberanalytics.com

The development of catalyst-free reactions or the use of reusable, non-toxic catalysts. bepls.comsemanticscholar.org

Employing energy-efficient techniques such as microwave irradiation or ultrasonication to reduce reaction times and energy consumption. nih.govresearchgate.net

One-pot, multi-component reactions to improve atom economy and reduce waste. semanticscholar.org

These approaches will not only minimize the environmental impact but also enhance the cost-effectiveness and scalability of synthesizing these compounds. researchgate.net

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The discovery and optimization of lead compounds can be significantly accelerated by modern automation and screening technologies.

Automated Synthesis: The integration of automated synthesis platforms can enable the rapid generation of large libraries of derivatives of this compound. nih.gov Cartridge-based systems, for example, allow for the automated synthesis of various N-heterocycles and other structures, which could be adapted for derivatizing the core molecule with minimal manual intervention. sigmaaldrich.comyoutube.com This approach facilitates the systematic exploration of structure-activity relationships by quickly producing a diverse set of analogues. researchgate.net

High-Throughput Screening (HTS): Once libraries of compounds are synthesized, HTS methodologies can be employed to rapidly evaluate their biological activity against a wide array of targets. Automated robotic systems can test millions of compounds in a short period, generating vast amounts of data to identify initial "hits." semanticscholar.org This combination of automated synthesis and HTS creates a powerful engine for discovering novel therapeutic applications for this class of compounds.

Deeper Integration of Computational Chemistry for Predictive Modeling

Computational chemistry and in silico methods are indispensable tools in modern drug discovery and materials science. Their deeper integration can guide and rationalize the experimental work on this compound derivatives.

Predictive Modeling: Computer programs like PASS (Prediction of Activity Spectra for Substances) can predict the biological activity spectra of novel compounds, helping to prioritize which derivatives to synthesize and test. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate chemical structure with biological activity, enabling the design of more potent compounds. dntb.gov.ua

Molecular Docking: This technique can predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. mdpi.comrsc.orgnih.gov By performing molecular docking studies, researchers can gain insights into the potential mechanisms of action of these thiazole derivatives and rationally design modifications to improve their binding and efficacy.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new compounds. This early-stage assessment helps to identify candidates with favorable pharmacokinetic properties and lower risks of toxicity, reducing the likelihood of failure in later stages of development. semanticscholar.org

Identification of Novel Biochemical Targets and Therapeutic Modalities

The thiazole scaffold is a well-established pharmacophore present in numerous approved drugs. Derivatives of this compound are likely to interact with a variety of biological targets, offering potential treatments for a range of diseases.

Enzyme Inhibition: Thiazole derivatives have been shown to inhibit a wide range of enzymes, including protein kinases (like B-RAFV600E and GSK-3β), cyclooxygenase (COX) enzymes, carbonic anhydrases, and cholinesterases. nih.govnih.govacs.orgacs.org Future research should screen derivatives against panels of kinases and other enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, some thiazole derivatives have shown potent inhibition of VEGFR-2, a key target in cancer therapy. mdpi.com

Antimicrobial and Antifungal Activity: With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial and antifungal agents. Thiazole derivatives have demonstrated significant activity against various bacteria and fungi. nih.govresearchgate.net Screening libraries of this compound derivatives could lead to the discovery of new agents to combat infectious diseases, including those that form biofilms. nih.gov

Broad Therapeutic Potential: The thiazole nucleus is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. nih.govacs.org A systematic investigation of the derivatives of this bromo-thiazole propanoic acid could uncover novel therapeutic modalities for a multitude of conditions.

Potential Applications in Advanced Materials and Nanotechnology

Beyond medicine, the unique electronic and structural properties of the thiazole ring make its derivatives attractive candidates for applications in materials science and nanotechnology.

Organic Electronics: Thiazole is an electron-accepting heterocycle, and its incorporation into organic molecules and polymers can lead to materials with semiconducting properties. Thiazolo[5,4-d]thiazole-based materials, in particular, have shown promise in organic electronics. rsc.org Derivatives of this compound could be explored as building blocks for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Thiazole-based polymers have already demonstrated potential as photoactive materials in solar cells. acs.orgresearchgate.net

Sensors: The ability of the thiazole nitrogen and sulfur atoms to coordinate with metal ions makes these compounds suitable for use in chemical sensors. Thiazole-based metal-organic frameworks (MOFs) have been developed for luminescent sensing of pollutants. mdpi.com Furthermore, thiazole derivatives have been used to create colorimetric sensors for detecting specific ions and even neurotransmitters like epinephrine. acs.orgresearchgate.net The propanoic acid group on the target molecule provides a convenient handle for immobilization onto surfaces or incorporation into larger sensor assemblies.

Smart Polymers: The thiazole moiety can be incorporated into polymers to create materials with specific functionalities. For example, polymers containing thiazolium groups (the alkylated form of thiazole) have been developed as antibacterial materials that can degrade into less toxic components, which is beneficial for both medical and environmental applications. nih.gov The development of thiazolothiazole-linked porous organic polymers has also shown potential for creating materials with solid-state emission properties for optoelectronic applications. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 3-(5-Bromo-1,3-thiazol-4-yl)propanoic acid?

The compound can be synthesized via bromination of a precursor thiazole ring, followed by coupling with a propanoic acid moiety. Key steps include:

- Bromination : Reacting 4-thiazolepropanoic acid derivatives with brominating agents (e.g., NBS or Br₂) under controlled conditions to introduce the bromo substituent at the 5-position of the thiazole ring .

- Reflux conditions : Reactions often use acetic acid or ethanol as solvents under reflux (80–100°C) to ensure complete conversion, as seen in analogous thiazole brominations .

- Purification : Crystallization or column chromatography is employed to isolate the product, confirmed via ¹H/¹³C NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

A combination of methods ensures accurate structural confirmation:

- ¹H/¹³C NMR : Identifies proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm) and carbon backbone (e.g., carboxylic acid carbonyl at ~170 ppm) .

- IR spectroscopy : Detects key functional groups, such as the C=O stretch (~1700 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

- Elemental analysis : Validates stoichiometry (C, H, N, S, Br) to rule out impurities .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Over-bromination : Excess bromine can lead to di-substituted by-products. Mitigation involves stoichiometric control and monitoring via TLC .

- Acid degradation : The carboxylic acid group may decompose under prolonged heating. Using milder temperatures (e.g., 70°C) and inert atmospheres minimizes this .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved when characterizing novel derivatives?

- Multi-technique validation : Combine X-ray crystallography (using SHELX for refinement ) with DFT-calculated NMR/IR spectra to resolve ambiguities in peak assignments .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to trace specific atoms in complex derivatives, as demonstrated in thiazole-based amino acid studies .

Q. What computational strategies predict the compound’s reactivity and bioactivity?

- DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Screen derivatives against microbial targets (e.g., Mycobacterium tuberculosis enzymes) to prioritize synthesis of analogs with enhanced binding .

Q. How can derivatives be designed to improve antimicrobial activity?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the thiazole 2-position to enhance membrane permeability, as shown in analogs with MIC values <10 μM .

- Hybrid scaffolds : Combine the thiazole core with pyrazole or imidazole moieties to exploit synergistic interactions with bacterial enzymes .

Q. What methodologies validate the compound’s stability under physiological conditions?

- pH-dependent stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Microsomal metabolism studies : Use liver microsomes to identify metabolic pathways (e.g., oxidative dehalogenation) and guide structural modifications .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.